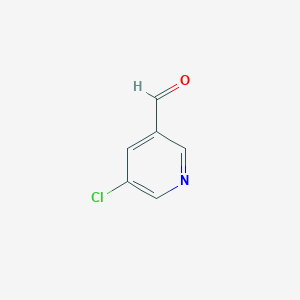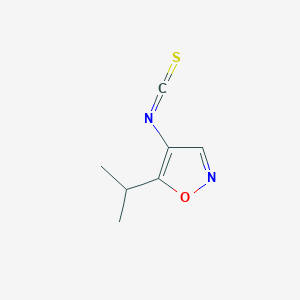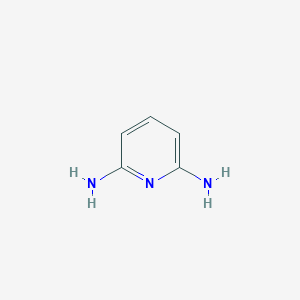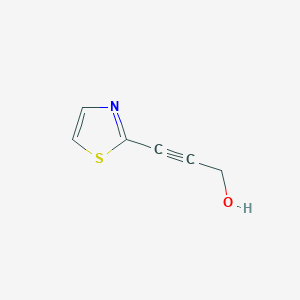
3-(2-Thiazolyl)-2-propynol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Thiazolyl)-2-propynol, commonly known as TPI or thiazolyl blue, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the thiazole family and has a molecular weight of 149.18 g/mol. TPI has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Mecanismo De Acción
TPI exerts its effects through its interaction with various cellular components, including proteins and nucleic acids. It has been shown to bind to the active sites of enzymes and inhibit their activity, leading to a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
TPI has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in the synthesis of DNA and RNA, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPI has several advantages for use in laboratory experiments, including its high solubility in water and its ability to bind to a wide range of cellular components. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on TPI. These include the development of new synthesis methods to improve its purity and yield, the identification of new applications for TPI in biotechnology and pharmacology, and the further characterization of its mechanisms of action and biochemical effects. Additionally, TPI could be used as a starting point for the development of new compounds with improved properties and applications.
Aplicaciones Científicas De Investigación
TPI has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe to study protein-protein interactions and protein-ligand binding. TPI has also been used as a photosensitizer in photodynamic therapy to treat various types of cancer. In addition, TPI has been studied for its potential applications in biotechnology, including the development of biosensors and bioimaging agents.
Propiedades
Número CAS |
121356-98-7 |
|---|---|
Nombre del producto |
3-(2-Thiazolyl)-2-propynol |
Fórmula molecular |
C6H5NOS |
Peso molecular |
139.18 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H5NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,4H2 |
Clave InChI |
RHFFTKFRGCOLOT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)C#CCO |
SMILES canónico |
C1=CSC(=N1)C#CCO |
Sinónimos |
2-Propyn-1-ol, 3-(2-thiazolyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


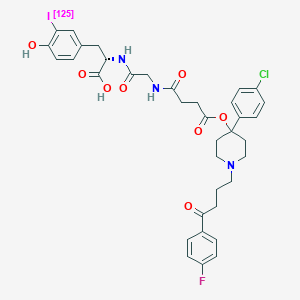
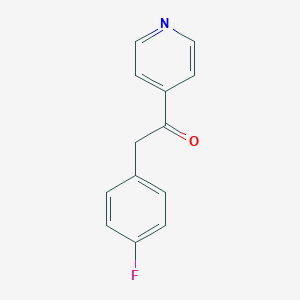
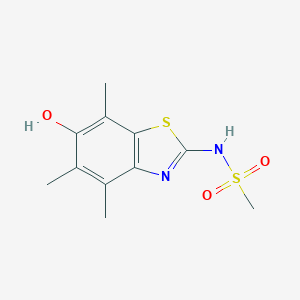
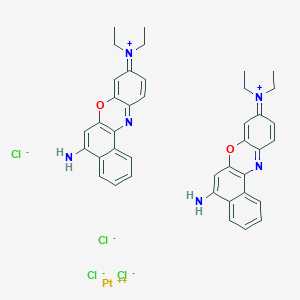
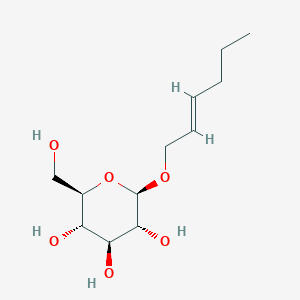
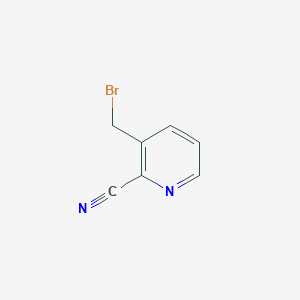
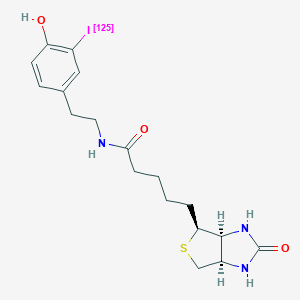
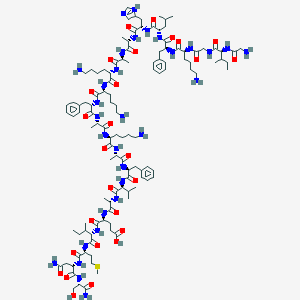
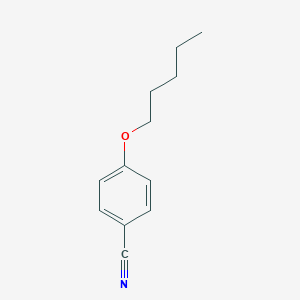
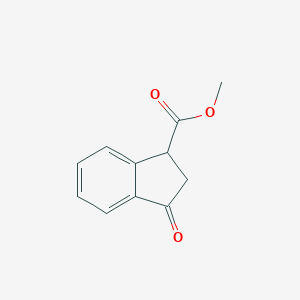
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
